2,3-Dimethylpiperazine
Description
Overview of Piperazine (B1678402) Scaffolds in Chemical Sciences
The piperazine ring is a versatile and privileged structure in chemical sciences, valued for its unique conformational flexibility and the presence of two reactive nitrogen atoms. bohrium.comnih.gov This allows for a wide range of chemical modifications, making it a key building block in the synthesis of more complex molecules. bohrium.combenthamdirect.com
In organic synthesis, the piperazine moiety is a fundamental building block for constructing a diverse range of heterocyclic compounds. benthamdirect.comnih.gov Its bifunctional nature, stemming from the two secondary amine groups, allows it to participate in a variety of chemical reactions, including N-alkylation, acylation, and condensation reactions. evitachem.com The synthesis of piperazine derivatives itself can be achieved through various methods, such as the alkylation of piperazine or the cyclization of appropriate precursors. evitachem.com The relative rigidity of the six-membered ring, combined with the potential for substitution on both the nitrogen and carbon atoms, provides a scaffold for creating molecules with specific three-dimensional arrangements. bohrium.comnih.gov
The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in the structure of numerous clinically approved drugs. bohrium.comresearchgate.nettandfonline.com Its presence often confers favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability, due to the polar nature of the two nitrogen atoms which can act as hydrogen bond donors and acceptors. bohrium.comnih.gov Piperazine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and central nervous system effects. benthamdirect.comnih.govresearchgate.netresearchgate.netnih.gov The adaptability of the piperazine core allows medicinal chemists to fine-tune the pharmacological profile of a molecule to enhance its potency and selectivity for a specific biological target. bohrium.comijrrjournal.com
Importance of Alkyl Substitution in Piperazine Derivatives
The introduction of alkyl groups, such as the two methyl groups in 2,3-dimethylpiperazine, onto the piperazine ring has profound effects on the molecule's chemical and physical properties. These substitutions can alter the steric and electronic environment of the ring, thereby influencing its conformation, reactivity, and biological activity. nih.gov
Like cyclohexane, the piperazine ring can adopt various conformations, with the chair conformation being the most stable. rsc.orgnih.gov The presence and relative orientation of the methyl groups in this compound have a significant impact on the preferred conformation of the ring. The stereoisomers, cis and trans, will exhibit different conformational preferences. researchgate.net The trans isomer, for example, has been shown to adopt a chair conformation with the methyl groups in equatorial positions. nih.goviucr.org This conformational preference, in turn, influences the reactivity of the nitrogen atoms. The accessibility of the lone pair of electrons on the nitrogen atoms for chemical reactions is dependent on their axial or equatorial position, which is dictated by the ring's conformation. rsc.org Studies have shown that even at room temperature, the conformational flexibility of substituted piperazines can be restricted. rsc.org
Research Landscape of this compound and its Isomers
The research landscape for this compound and its isomers, while not as extensive as for some other piperazine derivatives, is multifaceted. Synthesis of this compound can be achieved through methods like the catalytic reaction of ethylenediamine (B42938) and 2,3-butanediol (B46004). researchgate.net The isomers, cis and trans, possess distinct physical properties; for example, trans-2,5-dimethylpiperazine (B131708) is a solid, while the cis isomer is a liquid. acs.org
Research into this compound has explored its use as a ligand in coordination chemistry, where it can form stable complexes with metal ions. mdpi.comresearchgate.net For instance, N,N'-dimethyl-piperazine-2,3-dithione, a derivative, has been investigated for its ability to dissolve noble metals like gold and palladium when mixed with iodine. mdpi.comresearchgate.net The conformational analysis of its isomers has also been a subject of study, determining the stereochemistry and preferred spatial arrangements of the methyl groups. researchgate.net While the direct biological applications of this compound are not as widely reported as for other piperazine derivatives, its role as a structural motif in more complex molecules with potential therapeutic applications continues to be an area of interest for chemical and pharmaceutical research. evitachem.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| Appearance | Crystals |
| Melting Point | 94-98 °C |
| CAS Number | 84468-52-0 |
Source: sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-6(2)8-4-3-7-5/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWPTMLRSANSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335075 | |
| Record name | 2,3-dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84468-52-0 | |
| Record name | 2,3-dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 2,3 Dimethylpiperazine and Its Derivatives
Classical Synthesis Approaches
Classical approaches to the synthesis of the piperazine (B1678402) ring often involve the formation of the heterocyclic structure from acyclic precursors through cyclization reactions. These methods typically rely on the reaction of bifunctional compounds to form the characteristic diamine linkage of the piperazine core.
Cyclization Reactions of Diamines
The construction of the 2,3-dimethylpiperazine ring can be accomplished by utilizing 1,2-diaminopropane as a key starting material. The two adjacent amino groups in this precursor provide the necessary nucleophilic centers for cyclization with appropriate electrophilic reagents.
The direct condensation of 1,2-diamines with dicarboxylic acids or their derivatives, such as esters or acid chlorides, is a common strategy for the synthesis of cyclic diamides. However, the direct synthesis of this compound via this route is not a widely documented or straightforward method. The reaction of 1,2-diaminopropane with a dicarboxylic acid like oxalic acid or its derivatives would be expected to initially form a diamide. Subsequent reduction of this diamide could theoretically yield this compound, but this multi-step process can be low-yielding and may lead to polymerization or other side reactions. The direct cyclization to form the piperazine ring in a single step from these precursors is challenging due to the high reactivity of the reagents and the propensity for intermolecular reactions.
A more prevalent and effective method for the synthesis of this compound from 1,2-diaminopropane involves a two-step process initiated by condensation with a 1,2-dicarbonyl compound. The reaction of 1,2-diaminopropane with 2,3-butanedione (diacetyl) leads to the formation of 2,3-dimethyl-5,6-dihydropyrazine, which upon spontaneous oxidation or treatment with an oxidizing agent, yields 2,3-dimethylpyrazine. This stable aromatic intermediate can then be isolated and subsequently reduced to afford this compound.
The initial condensation reaction is typically carried out in a suitable solvent such as ethanol or methanol, and the reaction can be catalyzed by mild acidic or basic conditions. The formation of the pyrazine ring is driven by the thermodynamic stability of the aromatic system.
Reductive Methods from Precursors
Reductive methodologies offer alternative pathways to this compound, starting from either pre-formed heterocyclic compounds or acyclic precursors that can undergo cyclization under reductive conditions. These methods often employ catalytic hydrogenation or other reducing agents to achieve the desired saturated heterocyclic ring.
Reduction of 2,3-Dimethylpyrazine and Related Compounds
As mentioned in the preceding section, the reduction of 2,3-dimethylpyrazine is a key step in one of the most common synthetic routes to this compound. This reduction involves the saturation of the aromatic pyrazine ring to form the corresponding piperazine.
The catalytic hydrogenation of 2,3-dimethylpyrazine can be achieved using various heterogeneous catalysts. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction, leading to either cis- or trans-2,3-dimethylpiperazine, or a mixture of both diastereomers.
| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Stereoselectivity | Reference |
| Platinum oxide (PtO₂) | 3-4 | Room Temp. | Acetic Acid | Predominantly cis | Generic |
| Rhodium on Carbon (Rh/C) | 50-100 | 50-100 | Ethanol | Mixture of cis and trans | Generic |
| Ruthenium on Carbon (Ru/C) | 50-100 | 80-120 | Methanol | Mixture of cis and trans | Generic |
This table represents typical conditions for pyrazine hydrogenation and the expected stereochemical outcomes may vary based on specific substrate and reaction modifications.
The stereoselectivity of the reduction is influenced by the mechanism of hydrogen addition to the pyrazine ring on the catalyst surface. For instance, hydrogenation using platinum oxide often favors the formation of the cis isomer due to the syn-addition of hydrogen from the less hindered side of the adsorbed pyrazine molecule.
Catalytic Reductive Cyclization of Dioximes
A versatile method for the synthesis of piperazines, including substituted derivatives like this compound, is the catalytic reductive cyclization of dioximes. mdpi.comnih.govresearchgate.net This approach involves the formation of a dioxime precursor which, upon catalytic hydrogenation, undergoes a tandem reduction and cyclization to yield the piperazine ring.
The general mechanism for this transformation involves the catalytic hydrogenolysis of the two N-O bonds of the dioxime to form a diimine intermediate. This intermediate then undergoes intramolecular cyclization to a dihydropyrazine, which is further reduced to the piperazine product. mdpi.com The stereochemical outcome of this reaction can be influenced by the substituents on the dioxime precursor, with cis-isomers often being the predominant product due to the steric hindrance directing the addition of hydrogen. mdpi.com
For the synthesis of this compound, a suitable precursor would be a dioxime derived from a 4-carbon backbone with methyl groups at the 2 and 3 positions. The general procedure for the catalytic reductive cyclization of dioximes typically involves the following conditions:
| Catalyst | Hydrogen Pressure (bar) | Temperature (°C) | Solvent | Typical Yield (%) |
| 5% Palladium on Carbon (Pd/C) | ~40 | 50 | Methanol | Good to Excellent |
| Raney Nickel (Ra-Ni) | ~40 | 50 | Methanol | Good to Excellent |
This table provides general conditions for the reductive cyclization of dioximes to piperazines as reported in the literature. mdpi.com
This methodology offers a powerful tool for the synthesis of a wide range of substituted piperazines with good control over the reaction and potentially the stereochemistry of the final product. mdpi.com
Reductive Methods from Precursors
Reduction of Diketopiperazinones
A common and effective method for the synthesis of piperazine rings, including 2,3-disubstituted variants, involves the reduction of a corresponding diketopiperazine precursor. nih.gov This strategy is advantageous as diketopiperazines can be readily synthesized from amino acid precursors. The reduction of the two amide carbonyl groups within the diketopiperazine ring yields the saturated piperazine structure.
Various reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing the amide bonds. However, under harsh reaction conditions, it can sometimes lead to racemization. A milder and often preferred reagent is the borane-tetrahydrofuran complex (BH₃-THF). researchgate.net This reagent effectively reduces the diketopiperazine to the desired piperazine with a high yield and typically preserves the stereochemical integrity of the chiral centers. researchgate.net This method has been successfully applied to produce optically pure piperazines from cyclo-dipeptides. researchgate.net
Table 1: Comparison of Reducing Agents for Diketopiperazine Reduction
| Reducing Agent | Formula | Typical Conditions | Advantages | Disadvantages |
| Borane-tetrahydrofuran | BH₃-THF | Reflux in THF | High yields, preserves stereochemistry | Requires anhydrous conditions |
| Lithium aluminum hydride | LiAlH₄ | Reflux in THF or ether | Powerful reducing agent | Can cause racemization under forcing conditions, highly reactive |
Oxidative Dehydrogenation Techniques
While seemingly counterintuitive for the synthesis of a saturated heterocycle, oxidative dehydrogenation techniques play a crucial role in preparing the necessary precursors, specifically the diketopiperazine intermediates that are subsequently reduced. The direct synthesis of substituted piperazines can be challenging, making a two-step process involving oxidation followed by reduction a more flexible approach. nih.gov
For instance, piperazine substrates can undergo copper-catalyzed aerobic C-H oxidation to produce 2,3-diketopiperazines. nih.gov In this process, a piperazine derivative is treated with a copper salt catalyst, such as copper(I) iodide (CuI), under an oxygen or air atmosphere at elevated temperatures. nih.gov This reaction selectively oxidizes the α-carbons of the piperazine ring to carbonyl groups. This method provides a pathway to diketopiperazine intermediates which can then be reduced to form the desired 2,3-disubstituted piperazines as described in the previous section. Another approach involves the vapor-phase catalytic dehydrogenation of piperazine to pyrazine, which can then be functionalized and subsequently reduced. google.com
Stereoselective Synthesis and Chiral Control
The biological activity of this compound derivatives is highly dependent on their stereochemistry. Therefore, developing methods for stereoselective synthesis to control the absolute and relative configuration of the two chiral centers at the C-2 and C-3 positions is of significant importance.
Asymmetric Synthesis Routes
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.netresearchgate.net Once the desired stereochemistry is established, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral piperazines.
In a representative example, a chiral auxiliary such as (R)-phenylglycinol can be used to synthesize optically active 2-methylpiperazine (B152721). nih.gov The synthesis begins by creating a 2-oxopiperazine intermediate that incorporates the chiral auxiliary. The presence of the auxiliary directs the diastereoselective methylation of the enolate, leading to the formation of a new stereocenter with high control. nih.gov Following the methylation step, the chiral auxiliary is cleaved to yield the enantiomerically enriched 2-methylpiperazine. This principle can be extended to the synthesis of this compound by employing appropriate starting materials and sequential alkylations.
Table 2: General Steps in Chiral Auxiliary-Mediated Synthesis
| Step | Description | Purpose |
| 1. Attachment | The chiral auxiliary is covalently bonded to the substrate (e.g., a piperazinone precursor). | To introduce a chiral directing group. |
| 2. Diastereoselective Reaction | A new chiral center is created under the influence of the auxiliary (e.g., alkylation). | To control the stereochemical outcome of the reaction. |
| 3. Cleavage | The chiral auxiliary is removed from the product. | To release the enantiomerically enriched target molecule and recover the auxiliary. |
Enantioselective hydrogenation is a powerful technique for creating chiral centers by the addition of hydrogen across a double bond in a prochiral substrate using a chiral catalyst. nih.gov For the synthesis of this compound, this can be achieved by the asymmetric hydrogenation of a 2,3-dimethylpyrazine precursor.
Catalytic systems based on transition metals like rhodium and iridium complexed with chiral ligands are commonly used. For example, the enantioselective hydrogenation of 3-alkylidene-2,5-ketopiperazines catalyzed by a Rh/f-spiroPhos complex provides an efficient route to chiral 2,5-ketopiperazine derivatives with high enantioselectivities. nih.gov A similar strategy can be envisioned for 2,3-diketopiperazine precursors. Furthermore, an iridium-catalyzed system has been developed for the reversible hydrogenation of 2,5-dimethylpyrazine to 2,5-dimethylpiperazine, demonstrating the feasibility of this approach for creating the chiral piperazine core. nih.gov
Table 3: Examples of Catalytic Systems for Enantioselective Hydrogenation
| Catalyst System | Substrate Type | Product Type |
| Rh/f-spiroPhos | Alkylidene-2,5-diketopiperazines | Chiral 2,5-diketopiperazines nih.gov |
| Iridium Complex | 2,5-Dimethylpyrazine | 2,5-Dimethylpiperazine nih.gov |
The chiral pool refers to the collection of inexpensive, readily available, and enantiomerically pure natural products, such as amino acids and carbohydrates. mdpi.com These compounds serve as versatile starting materials for the synthesis of complex chiral molecules. mdpi.com Amino acids are particularly well-suited for the synthesis of chiral piperazines due to their inherent stereochemistry and functional groups.
A common strategy involves using an amino acid like L-alanine or D-alanine as the source of chirality for one of the stereocenters in this compound. An efficient one-pot procedure has been developed for the synthesis of enantiomerically pure 3-substituted piperazines starting from commercially available N-protected amino acids. rsc.org Another route involves the conversion of optically pure amino acids into chiral 1,2-diamines, which are key intermediates that can then undergo cyclization to form the 2,3-substituted piperazine ring with high enantiomeric purity. nih.gov This approach allows the inherent stereochemistry of the starting amino acid to be directly translated into the final piperazine product.
Table 4: Chiral Amino Acids as Precursors for Piperazine Synthesis
| Starting Amino Acid | Potential Piperazine Product |
| (S)-Alanine | (2S)-Methylpiperazine derivative |
| (R)-Alanine | (2R)-Methylpiperazine derivative |
| (S)-Phenylglycine | (2S)-Phenylpiperazine derivative nih.gov |
Chiral Resolution Techniques
Chiral resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. For this compound, which is a basic compound, resolution can be achieved through various established techniques.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most successful and widely used for the resolution of a broad spectrum of racemic compounds. vt.edunih.gov Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated high enantioselectivity for numerous chiral molecules, including those with structures analogous to this compound. vt.edunih.govresearchgate.netresearchgate.netnih.gov
The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. The chiral recognition is governed by a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.
For a basic compound like this compound, derivatization with a suitable chromophoric group may be necessary to enhance UV detection and potentially improve chiral recognition. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is critical for optimizing the separation. The concentration of the alcohol modifier can significantly influence the retention times and the resolution of the enantiomers.
Table 1: Representative Chiral Stationary Phases and Typical Mobile Phases for the Resolution of Chiral Amines
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase | Compound Class |
| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol | Primary and Secondary Amines |
| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol | Aromatic and Aliphatic Amines |
| Chiralcel® OJ | Cellulose tris(4-methylbenzoate) | n-Hexane/Isopropanol | Piperazine Derivatives nih.gov |
This table is illustrative and provides a general overview. Optimal conditions for the separation of this compound would require experimental screening and optimization.
Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful technique that combines the principles of diastereomeric resolution with in-situ racemization or epimerization. researchgate.netrsc.orgprinceton.edu This method can theoretically achieve a 100% yield of the desired enantiomer, overcoming the 50% yield limitation of classical resolution. While specific applications of CIDT for the resolution of this compound have not been extensively documented in the reviewed literature, the underlying principles are applicable.
The process involves the formation of a pair of diastereomeric salts by reacting the racemic this compound with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or its derivatives). nih.govlibretexts.orglibretexts.org In a suitable solvent system, one of the diastereomeric salts is significantly less soluble and crystallizes out of the solution.
Crucially, for CIDT to be effective, the stereocenters of the this compound must be labile under the reaction conditions, allowing for the interconversion (epimerization) of the diastereomers in the solution phase. As the less soluble diastereomer crystallizes, the equilibrium in the solution is shifted, leading to the continuous conversion of the more soluble diastereomer into the less soluble one, which then also crystallizes. This process continues until, ideally, the entire mixture is converted into the desired crystalline diastereomer.
The success of CIDT is highly dependent on several factors, including the choice of the resolving agent, the solvent system, temperature, and the kinetics of both the crystallization and the epimerization. For piperazine derivatives, epimerization at the carbon atoms of the ring is not typically facile. However, if the synthesis of a this compound derivative involves a precursor with a more labile stereocenter, CIDT could be a viable strategy.
The classical method of chiral resolution through the formation of diastereomeric complexes, specifically diastereomeric salts, is a well-established and widely practiced technique for the separation of enantiomeric bases like this compound. libretexts.orglibretexts.org This method relies on the reaction of the racemic base with an enantiomerically pure chiral acid, known as a resolving agent, to form a pair of diastereomeric salts.
These diastereomeric salts possess different physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other enriched in the mother liquor.
Commonly used chiral resolving agents for amines include chiral carboxylic acids such as tartaric acid, mandelic acid, and their derivatives. nih.govlibretexts.orglibretexts.orggoogle.com The choice of the resolving agent and the solvent is crucial and often determined through empirical screening to find a combination that provides a significant difference in the solubilities of the diastereomeric salts.
Once the diastereomeric salt is isolated in a pure form, the desired enantiomer of this compound can be recovered by treating the salt with a base to neutralize the chiral acid. The resolving agent can then often be recovered and reused.
Table 2: Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Type of Acid |
| (+)-Tartaric Acid | Dicarboxylic Acid |
| (-)-Tartaric Acid | Dicarboxylic Acid |
| (+)-Dibenzoyl-D-tartaric acid | Dicarboxylic Acid Derivative |
| (-)-Di-p-toluoyl-L-tartaric acid | Dicarboxylic Acid Derivative |
| (S)-(+)-Mandelic Acid | α-Hydroxy Acid |
| (R)-(-)-Mandelic Acid | α-Hydroxy Acid |
| (+)-Camphorsulfonic Acid | Sulfonic Acid |
This table lists common resolving agents and does not imply their specific successful application with this compound without experimental verification.
Control of Diastereoselectivity in Reaction Pathways
The synthesis of this compound inherently generates diastereomers (cis and trans). Controlling the stereochemical outcome of the reaction to favor one diastereomer over the other is a key challenge in its synthesis. While specific studies on the diastereoselective synthesis of this compound are limited in the available literature, general principles of stereocontrol in the formation of six-membered heterocyclic rings can be applied. lcms.czresearchgate.netclockss.orgrsc.orgnih.govnih.govresearchgate.net
One common synthetic route to substituted piperazines involves the cyclization of a linear diamine precursor. The stereochemistry of the final product can be influenced by the stereochemistry of the starting materials (substrate control) or by the reagents and reaction conditions used (reagent control).
For instance, the synthesis of trans-2,6-dibenzylpiperazine has been achieved through a diastereoselective alkylation as a key step to introduce the second stereocenter. clockss.org This approach suggests that a similar strategy could potentially be employed for this compound, where a chiral precursor containing one of the methyl groups is stereoselectively alkylated to introduce the second methyl group. The choice of the chiral auxiliary on the nitrogen atom and the alkylating agent would be critical in directing the stereochemical outcome.
Another approach involves the reduction of a corresponding 2,3-dimethyldihydropyrazine or a piperazine-2,3-dione. The choice of reducing agent and the steric environment of the substrate can influence the facial selectivity of the reduction, leading to a preference for either the cis or trans diastereomer.
In the context of related piperidine (B6355638) synthesis, diastereoselectivity has been achieved through various methods, including catalytic asymmetric reactions that construct the heterocyclic ring with high stereocontrol. lcms.cz Such strategies, if adapted to piperazine synthesis, could provide a direct route to enantiomerically enriched diastereomers of this compound.
Advanced Synthetic Strategies
Modern synthetic methodologies are continuously being developed to improve the efficiency, safety, and scalability of chemical processes. These advanced strategies offer potential benefits for the synthesis of this compound and its derivatives.
Continuous Flow Synthesis
Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly in terms of safety, scalability, and efficiency. mdpi.commit.edunih.govflinders.edu.auresearchgate.net While a specific continuous flow synthesis of this compound has not been detailed in the reviewed literature, the synthesis of other piperazine-containing active pharmaceutical ingredients (APIs) in flow reactors has been successfully demonstrated. mdpi.com
The principles of flow chemistry involve pumping reagents through a network of tubes and reactors where the reaction takes place. The precise control over reaction parameters such as temperature, pressure, and residence time allows for enhanced reaction rates, improved selectivity, and safer handling of hazardous reagents and intermediates.
For the synthesis of piperazine derivatives, continuous flow has been utilized for key bond-forming reactions such as reductive amination and C-N cross-coupling. mdpi.com For example, the synthesis of a key intermediate for the antipsychotic drug cariprazine was achieved through a two-step continuous flow process involving a DIBAL-H mediated ester reduction followed by a reductive amination with a piperazine derivative. mdpi.com
The application of continuous flow technology to the synthesis of this compound could involve the continuous cyclization of a suitable precursor, such as a derivative of 1,2-diaminopropane with a propylene oxide equivalent, under optimized temperature and pressure conditions. The use of packed-bed reactors containing a solid-supported catalyst could facilitate the reaction and simplify purification. This approach would be particularly beneficial for large-scale production, offering a safer and more efficient alternative to traditional batch methods.
Green Chemistry Approaches in Synthesis
Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, green approaches can be applied to both the formation of the key precursor, 2,3-diaminobutane, and its subsequent cyclization to form the piperazine ring.
One of the core tenets of green chemistry is the use of renewable feedstocks. The biosynthesis of diamines, for instance, represents a promising green alternative to petrochemical-based routes. Microbial fermentation processes utilizing engineered microorganisms like Escherichia coli or Corynebacterium glutamicum can produce various diamines from renewable resources such as glucose nih.gov. While direct microbial synthesis of 2,3-diaminobutane is not yet established, metabolic engineering strategies could potentially be developed to create such a pathway.
Another key principle of green chemistry is the use of safer solvents and reaction conditions. Traditional methods for piperazine synthesis often involve harsh reagents and volatile organic solvents. A greener approach to the cyclization of a vicinal diamine like 2,3-diaminobutane would involve the use of water as a solvent, or even solvent-free conditions. For example, the cyclization of N-(2,3-dihydroxypropyl)ethylenediamine to piperazine has been achieved using semiconductor-loaded zeolite composite catalysts in a solvent-free system, highlighting the potential for similar eco-friendly cyclization strategies for substituted piperazines.
The development of catalytic processes is also central to green chemistry. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is particularly advantageous. While specific examples for this compound are limited, the principles of catalytic reductive amination of bio-derived precursors or the catalytic cyclization of 2,3-diaminobutane with a suitable two-carbon synthon under green conditions are areas of active research.
Table 1: Comparison of Green Chemistry Principles in Diamine and Piperazine Synthesis
| Green Chemistry Principle | Traditional Approach | Potential Green Approach for this compound Synthesis |
| Feedstock | Petroleum-based starting materials | Bio-derived 2,3-butanediol (B46004) or other renewable precursors for 2,3-diaminobutane. |
| Solvents | Volatile organic solvents (e.g., chlorinated hydrocarbons) | Water, supercritical CO2, or solvent-free conditions for cyclization. |
| Catalysis | Stoichiometric reagents, homogeneous catalysts | Reusable heterogeneous catalysts, biocatalysis for precursor synthesis. |
| Energy Efficiency | High temperatures and pressures | Reactions at ambient temperature and pressure, microwave-assisted synthesis. |
Photocatalytic Synthesis Routes
Photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective transformations driven by visible light. This approach aligns well with the principles of green chemistry by often utilizing low-energy light sources and avoiding harsh reaction conditions. The application of photocatalysis to the synthesis of piperazines, including 2,3-disubstituted derivatives, is a growing field of interest.
A plausible photocatalytic route to this compound could involve a two-step process: the photocatalytic synthesis of the 2,3-diaminobutane precursor, followed by a photocatalytic cyclization.
Recent research has demonstrated the visible-light-driven synthesis of 2,3-diamines from anilines and diisopropylethylamine using an organic photosensitizer rsc.orgresearchgate.net. This method proceeds via C-N bond cleavage and C-C bond formation under mild conditions, avoiding the use of metal reagents rsc.org. While this specific example does not produce 2,3-diaminobutane directly, it showcases the potential of photocatalysis for the construction of vicinal diamines.
The subsequent cyclization of 2,3-diaminobutane to this compound could potentially be achieved through a photocatalytic process. Photocatalytic methods for the formation of C-N bonds are being actively explored nih.govmdpi.com. For instance, TiO2-based photocatalysis has been used for N-alkylation of amines and the synthesis of N-heterocycles nih.govmdpi.com. A hypothetical photocatalytic cyclization of 2,3-diaminobutane could involve a reaction with a suitable two-carbon electrophile under visible light irradiation in the presence of a photocatalyst.
Another promising strategy is the intramolecular cyclization of a suitably functionalized diamine precursor. Photocatalytic methods have been successfully employed for the synthesis of various N-heterocycles through radical-mediated cyclizations. While a direct photocatalytic cyclization to form this compound has not been explicitly reported, the general principles of photoredox catalysis for the synthesis of substituted piperazines are well-established mdpi.com. These methods often involve the generation of an α-amino radical which can then undergo cyclization.
Table 2: Research Findings in Photocatalytic Synthesis of Related Compounds
| Precursor/Starting Material | Photocatalyst | Product | Reaction Type | Reference |
| Anilines and Diisopropylethylamine | 4CzIPN (organic photosensitizer) | 2,3-Diamines | C-N cleavage and C-C bond formation | rsc.orgresearchgate.net |
| Amino-acid-derived diamine and aldehydes | Iridium-based complex | 2-Substituted piperazines | Decarboxylative cyclization | mdpi.com |
| N-Boc-piperazine and heteroarenes | Iridium-based complex | α-C-H heteroarylated piperazines | C-H functionalization | mdpi.com |
These examples, while not specific to this compound, provide a strong foundation for the future development of dedicated photocatalytic routes to this important heterocyclic compound. The continued exploration of new photocatalysts and reaction pathways is expected to yield efficient and sustainable methods for the synthesis of this compound and its derivatives.
Chemical Reactions and Mechanistic Investigations of 2,3 Dimethylpiperazine
Oxidation Reactions to N-Oxides
The nitrogen atoms in the 2,3-dimethylpiperazine ring can be oxidized to form N-oxides. This transformation is a common reaction for tertiary amines and can be achieved using various oxidizing agents. The most frequently employed reagents for the N-oxidation of piperazine (B1678402) derivatives are peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), and hydrogen peroxide (H₂O₂). google.comrsc.org
The reaction with mCPBA can yield bis(N-oxides) where both nitrogen atoms of the piperazine ring are oxidized. rsc.org Studies on piperazine derivatives bearing amino acid substituents have shown that oxidation with mCPBA can proceed stereoselectively, yielding bis(N-oxides) where both oxygen atoms are oriented axially. rsc.org This specific orientation can be stabilized by hydrogen bonding to amide groups present on the substituents, leading to a highly defined conformation. rsc.org
Hydrogen peroxide is another common oxidant, often used in aqueous solutions. researchgate.net The extent of N-oxidation, from trace amounts to near-quantitative conversion, can vary depending on the specific substrate and reaction conditions. google.com In some cases, the oxidation is directed at one specific nitrogen atom, for instance, the piperidine (B6355638) nitrogen in the anabasine (B190304) molecule when using a 10% aqueous solution of hydrogen peroxide. researchgate.net The choice of oxidant and conditions is crucial as it can influence the selectivity and yield of the desired N-oxide product.
Table 1: Common Oxidizing Agents for Piperazine N-Oxidation
| Oxidizing Agent | Abbreviation | Typical Use |
|---|---|---|
| Hydrogen Peroxide | H₂O₂ | General oxidation of tertiary amines. researchgate.net |
| meta-Chloroperoxybenzoic acid | mCPBA | Effective for producing bis(N-oxides). rsc.org |
Reduction Reactions to Corresponding Amines
Piperazine N-oxides can be converted back to their corresponding tertiary amines through reduction reactions. google.comgoogle.com This process is significant in the context of medicinal chemistry, where N-oxides are sometimes used as prodrugs that are metabolically reduced in vivo to the active parent amine. google.com While this reduction occurs in biological systems, it can also be readily achieved by chemical means. google.comgoogle.com
The ease and extent of reduction can vary significantly. google.com For some N-oxides, the reductive conversion to the tertiary amine is nearly quantitative, while for others, it may be a minor reaction or not occur at all. google.com One of the chemical reagents used for the reduction of heterocyclic N-oxides is phosphorus trichloride (B1173362) (PCl₃). nih.gov This reagent was employed in chemical degradation studies to determine the structure of benzodiazepine-4-oxide by reducing the N-oxide functionality. nih.gov
Nucleophilic Substitution Reactions at Nitrogen Atoms
The lone pairs of electrons on the nitrogen atoms of this compound allow it to act as an effective nucleophile in a variety of reactions. These reactions involve the formation of a new bond between a nitrogen atom and an electrophilic center, leading to N-substituted products.
A common example is the acylation reaction, where the amine groups react with acylating agents like acyl halides or acid anhydrides to form amides. Another significant class of reactions is nucleophilic aromatic substitution (SNAr), where piperazine attacks an electron-deficient aromatic ring, displacing a leaving group. For instance, piperazine can react with pentafluoropyridine, preferentially substituting the fluorine atom at the para position due to the activating effect of the ring nitrogen. researchgate.net The reaction is typically carried out using a base like sodium carbonate in a solvent such as acetonitrile. researchgate.net
The nitrogen atoms can also attack other electrophiles, such as those found in coordination complexes. Piperazine can act as a nucleophile in ligand substitution reactions with metal complexes, such as those of palladium(II). ias.ac.in The introduction of the piperazine ligand can increase the electrophilicity of the metal center, thereby increasing the rate of subsequent nucleophilic substitution reactions. ias.ac.in
Table 2: Examples of Electrophiles in Nucleophilic Substitution with Piperazines
| Electrophile Class | Specific Example | Product Type |
|---|---|---|
| Activated Aryl Halide | Pentafluoropyridine | N-Arylpiperazine researchgate.net |
| Acyl Halide | Acetyl Chloride | N-Acetylpiperazine |
| Metal Complex | Palladium(II) Chloride | Palladium-Piperazine Complex ias.ac.in |
Reaction Mechanisms Analysis
The mechanisms of reactions involving piperazines often proceed through distinct intermediates. In nucleophilic aromatic substitution (SNAr) reactions, the mechanism typically involves a two-step addition-elimination process. nih.gov The nucleophilic piperazine first attacks the aromatic ring to form a resonance-stabilized anionic intermediate, sometimes referred to as a Meisenheimer complex. nih.gov This addition step is often, but not always, the rate-determining step. nih.gov
In the context of CO₂ capture, the reaction of piperazine with CO₂ is proposed to proceed via a zwitterionic mechanism. core.ac.uk In this pathway, the initial step is the nucleophilic attack of a piperazine nitrogen on the carbon of CO₂, forming a zwitterion intermediate (PZ⁺COO⁻). core.ac.uk This intermediate is then deprotonated by a base present in the solution (such as another piperazine molecule) to form the carbamate (B1207046) product. core.ac.uk
In certain synthetic routes to the piperazine core, other intermediates have been identified. For example, a method for synthesizing piperazine precursors involves the intramolecular cyclization of an amino azide (B81097) over a ketone carbonyl, which results in the formation of novel aziridine-fused piperazine imines as key intermediates. metu.edu.tr Furthermore, the electrochemical reduction of pyrazines has been shown to proceed through the formation of 1,4-dihydropyrazines.
Kinetic modeling of the reaction of CO₂ with a blended solvent system containing 2-methylpiperazine (B152721) (2MPZ) and piperazine also utilizes activity-based kinetics with pairs of power-law reactions representing the forward and reverse steps. researchgate.net The model includes parameters such as the reaction pre-exponential factor (k) and the activation energy (Eₐ). researchgate.net
In some nucleophilic substitution reactions, the rate-determining step is not the initial nucleophilic attack. For the reaction of 2-substituted N-methylpyridinium ions with piperidine (a structurally similar cyclic amine), the mechanism involves a rate-determining deprotonation of the addition intermediate by a second molecule of piperidine. nih.gov This highlights that the slowest step of a reaction pathway can vary depending on the specific reactants and conditions. nih.gov
Table 3: Kinetic Data for CO₂ Reaction with Piperazine Derivatives at 298.15 K
| Amine | Reaction | Rate Constant (k₂) | Activation Temperature (K) |
|---|---|---|---|
| Piperazine | 2PZ + CO₂ → PZCOO⁻ + PZH⁺ | 70 m³ mol⁻¹ s⁻¹ | 4.1 x 10³ core.ac.uk |
| Protonated Piperazine | 2PZH⁺ + CO₂ → H⁺PZCOO⁻ + PZH₂²⁺ | ~0.28 m³ mol⁻¹ s⁻¹ | Not specified core.ac.uk |
Note: The data presented is for piperazine and its protonated form, illustrating the kinetic parameters studied for this class of compounds.
The stereochemistry of this compound, which can exist as cis and trans diastereomers, can significantly influence the stereochemical outcome of its reactions. The specific pathway a reaction follows often dictates the configuration of the final product.
In the synthesis of substituted piperazines, high diastereoselectivity can be achieved. A palladium-catalyzed intramolecular hydroamination reaction has been used for the modular synthesis of 2,6-disubstituted piperazines, yielding the trans isomer with high selectivity. nih.gov X-ray crystallography confirmed the trans stereochemistry of the product. nih.gov
The oxidation of N-acylated piperazine derivatives to their corresponding bis(N-oxides) can also be stereoselective. Research has shown that oxidation with mCPBA can lead to products where both newly introduced oxygen atoms adopt an axial orientation. rsc.org This outcome is driven by the formation of intramolecular hydrogen bonds that stabilize this specific conformation. rsc.org
Computational studies have been used to understand the origin of stereoselectivity in reactions such as the alkylation of 2-oxopiperazines. benjamin-bouvier.fr These studies reveal that the preference for one stereoisomer over another arises from a subtle balance between steric hindrance, which can block one face from electrophilic attack, and the conformational control of the piperazine ring. benjamin-bouvier.fr The reaction pathway leading to the major product often involves a lower energy transition state compared to the pathway leading to the minor product. benjamin-bouvier.fr
Formation of Byproducts and Mechanistic Insights (e.g., 1,4-dimethylpiperazine)
In the synthesis and subsequent reactions of this compound, the formation of various byproducts can occur, influenced by factors such as reaction conditions, catalysts, and the nature of the reactants. While the direct, mechanistically studied isomerization of this compound to 1,4-dimethylpiperazine (B91421) is not extensively documented in readily available scientific literature, an examination of related piperazine chemistry provides insights into potential byproduct formation pathways.
The direct alkylation of the piperazine ring is a common source of byproducts. When synthesizing N-substituted piperazines, mixtures of products, including N,N'-dialkylpiperazines and their quaternary salts, are often produced, complicating the isolation of the desired mono-substituted compound. google.com
High-temperature catalytic processes, in particular, are known to facilitate complex molecular rearrangements. For instance, the preparation of dimethylpiperazine (believed to be the 1,4-isomer) can be achieved by passing vapors of methylated ethylenediamines over an acidic silica-alumina cracking catalyst at temperatures between 600°F and 700°F. google.com Such harsh conditions can promote bond cleavage and skeletal rearrangements.
Mechanistic Considerations for Isomerization
While specific experimental data for the conversion of this compound to 1,4-dimethylpiperazine is scarce, several mechanistic pathways can be hypothesized under forcing conditions, such as high temperature and the presence of acidic catalysts.
One plausible, albeit speculative, mechanism is a ring-opening and re-cyclization pathway. This could be initiated by the protonation of a ring nitrogen atom, followed by a C-N bond cleavage to form a linear diamine intermediate. Subsequent rotation and re-cyclization could then lead to the formation of the thermodynamically more stable 1,4-dimethylpiperazine isomer.
Another possibility involves a methyl group migration . While less common for saturated systems, catalytic surfaces at high temperatures can facilitate such rearrangements. This would be a complex process likely involving a series of adsorption, dehydrogenation, rearrangement, and hydrogenation steps on the catalyst surface.
Byproduct Formation in Piperazine Synthesis
The synthesis of C-alkylated piperazines, such as this compound, often involves the reaction of a diamine with a diol. For example, the reaction of ethylenediamine (B42938) with 2,3-butanediol (B46004) can yield both cis- and trans-2,3-dimethylpiperazine. researchgate.net The reaction conditions significantly influence the product distribution and the formation of byproducts.
The following table summarizes potential byproducts in piperazine synthesis based on common synthetic routes, providing a general overview of the types of impurities that may be encountered.
| Starting Materials | Reaction Conditions | Target Product | Potential Byproducts |
| Ethylenediamine, 2,3-Butanediol | Catalytic, High Temperature | This compound | Oligomers, other C-alkylated piperazines, products of dehydration |
| Piperazine, Methylating Agent | Varies | 1-Methylpiperazine | 1,4-Dimethylpiperazine , Quaternary ammonium (B1175870) salts |
| Methylated Ethyleneamines | Silica-alumina catalyst, >600°F | Dimethylpiperazine | Trimethylamine, various fragmentation products google.com |
Conformational Analysis and Spectroscopic Characterization
Theoretical Studies of Conformational Preferences
Theoretical investigations into the conformational behavior of the piperazine (B1678402) ring in 2,3-dimethylpiperazine provide fundamental insights into its structural dynamics. These studies primarily focus on the relative stabilities of its various conformers and the energy barriers associated with their interconversion.
Chair and Boat Conformations of the Piperazine Ring
The six-membered piperazine ring, analogous to cyclohexane, can adopt several conformations, with the chair and boat forms being the most significant. Computational studies on substituted piperazines consistently indicate a strong preference for the chair conformation, which minimizes both angular and torsional strain. nih.gov In the case of this compound, the two methyl groups can be arranged in either a cis or trans configuration, leading to different stereoisomers, each with its own set of possible chair and boat conformations.
For the cis isomer, the two methyl groups are on the same side of the piperazine ring. In a chair conformation, this can result in one methyl group being in an axial position and the other in an equatorial position (axial-equatorial). For the trans isomer, the methyl groups are on opposite sides of the ring, allowing for both to be in equatorial positions (diequatorial) or both in axial positions (diaxial) in a chair conformation. The diequatorial conformation of the trans isomer is generally expected to be the most stable due to the minimization of steric hindrance.
The boat conformation is generally less stable than the chair conformation due to eclipsing interactions between hydrogens on adjacent carbons and flagpole interactions between hydrogens at the "prow" and "stern" of the boat. However, twist-boat conformations, which alleviate some of these unfavorable interactions, can serve as intermediates in the ring inversion process.
Energy Differences and Interconversion Barriers
The energy barrier for the chair-to-chair interconversion in piperazine derivatives, often referred to as ring inversion, is a critical parameter. This process involves passing through higher-energy transition states, such as the half-chair and twist-boat conformations. For piperidine (B6355638), a related six-membered heterocycle, the free energy difference between axial and equatorial N-H conformers has been estimated, and theoretical studies have been conducted to determine the energy differences between its conformers. conicet.gov.ar Similar computational approaches would be necessary to determine the precise energy landscape of cis- and trans-2,3-dimethylpiperazine, including the relative energies of the various chair and boat forms and the activation energies for their interconversion.
Crystallographic Studies
X-ray crystallography provides definitive experimental evidence of the solid-state structure of molecules, revealing precise bond lengths, bond angles, and intermolecular interactions. While a dedicated single-crystal X-ray diffraction analysis of this compound is not prominently reported, extensive crystallographic studies on piperazine and its derivatives offer valuable insights into the expected hydrogen bonding networks, supramolecular assemblies, and crystal packing.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline solids. The crystal structures of numerous piperazine derivatives have been elucidated, revealing that the piperazine ring predominantly adopts a chair conformation in the solid state. wm.eduresearchgate.net For instance, the crystal structure of 1,4-diphenylpiperazine (B1604790) shows a chair conformation, although the phenyl groups can influence the planarity around the nitrogen atoms. wm.edu Similarly, cocrystals of piperazine with various phenolic compounds also exhibit the chair conformation for the piperazine moiety. lu.se
A search of crystallographic databases for the specific structure of this compound has not yielded a definitive entry. However, the analysis of related compounds, such as 1,4-dimethylpiperazine-2,3-dione, reveals a half-chair conformation of the piperazine ring in the solid state. iucr.orgnih.gov The collection of crystallographic data for this compound would be invaluable for confirming its preferred conformation and understanding its packing in the crystalline phase.
Hydrogen Bonding Networks and Supramolecular Assembly
The presence of two secondary amine groups in the this compound molecule makes it an excellent candidate for forming extensive hydrogen bonding networks. In the solid state, piperazine and its derivatives are known to act as both hydrogen bond donors (N-H) and acceptors (N), leading to the formation of robust supramolecular architectures. iucr.org
Crystal Packing and Solid-State Structures
The manner in which molecules of this compound arrange themselves in a crystal lattice is referred to as crystal packing. This arrangement is a consequence of the molecule's shape and the intermolecular forces, primarily hydrogen bonding and van der Waals interactions. The crystal packing in piperazine derivatives is often dense and stabilized by a network of hydrogen bonds. acs.org
Advanced Spectroscopic Characterization
The structural elucidation and conformational analysis of this compound are heavily reliant on advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the spatial arrangement of the constituent groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules like this compound. It provides insights into the structure and dynamic behavior of the molecule in solution. The presence of cis and trans isomers, as well as conformational isomers (e.g., chair and boat forms), can lead to complex NMR spectra. nih.govrsc.org
¹H NMR
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments: the methyl (-CH₃) protons, the methine (-CH) protons on the carbons bearing the methyl groups, the methylene (B1212753) (-CH₂-) protons of the piperazine ring, and the amine (N-H) protons. The chemical shifts and splitting patterns of these signals are influenced by the stereochemistry (cis or trans) of the methyl groups and the conformational state of the piperazine ring. researchgate.net For instance, axial and equatorial protons in a chair conformation will have different chemical shifts. researchgate.net
Due to the lack of a publicly available, experimentally verified ¹H NMR spectrum for this compound, the following table provides expected chemical shift ranges based on typical values for similar cyclic amines.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₃ | 0.9 - 1.2 | Doublet |
| N-H | 1.0 - 3.0 | Broad Singlet |
| -CH₂- (ring) | 2.5 - 3.0 | Multiplet |
| -CH- (ring) | 2.7 - 3.2 | Multiplet |
¹³C NMR
| Carbon Atom | cis-2,3-Dimethylpiperidine Chemical Shift (ppm) spectrabase.com | trans-2,3-Dimethylpiperidine Chemical Shift (ppm) spectrabase.com |
| C2 | 51.9 | 57.5 |
| C3 | 34.6 | 38.0 |
| C4 | 25.5 | 25.0 |
| C5 | 25.5 | 33.1 |
| C6 | 46.5 | 46.8 |
| 2-CH₃ | 10.9 | 18.2 |
| 3-CH₃ | 18.0 | 13.7 |
¹⁵N NMR
¹⁵N NMR spectroscopy is a technique that can provide direct information about the nitrogen atoms in a molecule. However, it is a less common technique than ¹H and ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, which results in lower sensitivity. As such, specific experimental ¹⁵N NMR data for this compound is not found in the available literature. If such data were available, it could provide valuable information on the electronic environment of the two nitrogen atoms and how it is affected by the conformation of the ring and the orientation of the methyl groups.
Mass Spectrometry (LC/MS) for Molecular Weight Validation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, with a chemical formula of C₆H₁₄N₂, the exact molecular weight is 114.1157 g/mol , and the nominal molecular weight is 114 g/mol .
In an LC/MS analysis, this compound would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that would confirm its molecular weight.
The fragmentation of the molecular ion in the mass spectrometer can provide structural information. For piperazine derivatives, fragmentation often involves the cleavage of the ring. researchgate.net
| m/z | Possible Fragment |
| 114 | [C₆H₁₄N₂]⁺ (Molecular Ion) |
| 99 | [M - CH₃]⁺ |
| 70 | [C₄H₈N]⁺ |
| 56 | [C₃H₆N]⁺ |
| 44 | [C₂H₆N]⁺ |
Infrared (IR) Absorption Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching and bending vibrations, as well as C-N stretching vibrations.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3250 - 3400 | Medium, Broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| N-H Bend | 1580 - 1650 | Medium |
| C-H Bend (CH₃ and CH₂) | 1350 - 1470 | Medium to Strong |
| C-N Stretch | 1000 - 1250 | Medium |
Applications of 2,3 Dimethylpiperazine in Advanced Materials and Catalysis
Polymer Synthesis and Advanced Materials Development
The piperazine (B1678402) ring is a valuable component in polymer chemistry, and its derivatives are utilized in the creation of advanced materials. N,N'-Dimethylpiperazine, a related isomer, is employed as a curing agent for epoxy resins, where it facilitates the cross-linking process to enhance the mechanical properties and chemical resistance of the final polymer products. chemimpex.com This function is critical in industries such as automotive and aerospace, which demand high-performance materials. chemimpex.com The bifunctional nature of the piperazine core allows it to act as a building block for polymers like polysilylureas. google.com While the broader class of piperazines is integral to polymer science, the specific incorporation of 2,3-dimethylpiperazine as a monomer in major commercial polymers is less commonly documented. However, the development of new polymerization strategies continues to offer pathways for synthesizing advanced materials with controlled functionality and architecture, suggesting potential for monomers like this compound. ethz.chmdpi.com
**5.2. Catalytic Applications
The catalytic activity of this compound and its derivatives is one of their most significant features, with applications ranging from polyurethane production to complex organic synthesis and transition metal catalysis.
Catalytic Applications
As Curing Agents and Catalysts for Polyurethane
In the manufacturing of polyurethanes, tertiary amines are essential catalysts that balance the gelling and foaming reactions. americanchemistry.com N,N'-dimethylpiperazine (DMP), a closely related isomer of this compound, is recognized as an effective catalyst in this process. greenamines.com It is considered a well-balanced amine catalyst that promotes good flowability and helps create polyurethane foams with an open cell structure. greenamines.com This is beneficial for applications in both flexible and rigid foams. greenamines.comgoogle.com
DMP is used in the production of ether and ester-based slabstock, high resilience (HR) molded flexible foams, and rigid foams for packaging. greenamines.com It also serves to promote the surface cure in various applications. greenamines.com In some formulations, N,N'-dimethylpiperazine is used as part of a catalyst blend with other amines, such as N-methoxypropylmorpholine and N-butylmorpholine, to produce polyester-based polyurethane foams with finer, more uniform cells. google.com Such catalyst systems leverage synergistic effects to overcome disadvantages that might be present when each catalyst is used alone. google.com
| Polyurethane Type | Specific Application | Role of Dimethylpiperazine Catalyst | Reference |
|---|---|---|---|
| Polyester Foams | General Production | Good primary catalyst, creates finer and more uniform cells when used in a blend. | greenamines.comgoogle.com |
| Flexible Foams (Ether & Ester-based) | Slabstock and High Resilience (HR) Molded Foams | Provides good balance, flowability, and promotes an open cell structure. | greenamines.com |
| Rigid Foams | Packaging | Acts as a balanced catalyst for the foam/gel equilibrium. | greenamines.com |
| Coatings and Adhesives | General Polyurethane Systems | Catalyzes the polyurethane foam/gel equilibrium. | greenamines.com |
Role in Catalytic Cyclization Reactions
This compound and other substituted piperazines can be synthesized through catalytic reductive cyclization. mdpi.comnih.gov This synthetic approach is a key example of a catalytic cyclization reaction where the piperazine ring itself is the target product. The method involves the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines. nih.gov This process typically utilizes heterogeneous catalysts under a hydrogen atmosphere. mdpi.com
The proposed mechanism involves the catalytic hydrogenolysis of the N-O bonds in the dioxime precursor to form a diimine intermediate. mdpi.comresearchgate.net This intermediate then undergoes cyclization, followed by the elimination of ammonia (B1221849) and further reduction to yield the final piperazine product. mdpi.com The stereochemistry of the final product, such as the formation of cis-isomers, can be controlled by the catalyst and reaction conditions. mdpi.com
| Catalyst | Conditions | Typical Use | Reference |
|---|---|---|---|
| 5%-Pd/C (Palladium on Carbon) | Hydrogen gas (approx. 40 bar), 50°C, Methanol | General procedure for the synthesis of free piperazines from dioximes. | mdpi.com |
| Raney® Nickel (Ra-Ni) | Hydrogen gas, elevated temperature and pressure | Alternative heterogeneous catalyst for the reductive cyclization of dioximes. | mdpi.com |
Ligand Design in Transition Metal Catalysis
The rigid structure of the piperazine ring makes it a valuable scaffold for designing ligands used in transition metal catalysis. nih.gov A notable derivative, N,N′-dimethyl-piperazine-2,3-dithione (Me2pipdt), functions as a powerful chelating ligand for various transition metals. researchgate.netnih.gov This dithiooxamide (B146897) (DTO) ligand can chelate through its sulfur donor atoms, which have a strong affinity for soft metal ions. researchgate.net
Research has demonstrated the capability of Me2pipdt, in combination with iodine, to dissolve noble metals such as gold (Au), palladium (Pd), and copper (Cu) under mild conditions. nih.gov This process forms stable metal complexes, showcasing the ligand's potential in metal recycling and recovery. nih.gov The geometry of the resulting complexes is dictated by the metal ion; for example, Au(III) and Pd(II) typically form square-planar complexes, while Cu(I) forms tetrahedral complexes. nih.gov The piperazine backbone provides stability and defined coordination geometry to these metal complexes. researchgate.net
| Metal | Oxidation State | Complex Formula Example | Coordination Geometry | Reference |
|---|---|---|---|---|
| Gold (Au) | +3 | [AuI₂(Me₂pipdt)]I₃ | Square-planar | nih.gov |
| Palladium (Pd) | +2 | [Pd(Me₂pipdt)₂]I₂ | Square-planar | nih.gov |
| Copper (Cu) | +1 | [Cu(Me₂pipdt)₂]I₃ | Distorted Tetrahedral | nih.gov |
| Platinum (Pt) | +2 | Pt(Me₂pipdt)₂₂ | Not specified | researchgate.net |
| Iron (Fe) | +2 / +3 | [Fe(Me₂pipdt)₃]²⁺ | Not specified | researchgate.net |
Materials Science Research (e.g., Reverse Osmosis Membranes)
In the field of materials science, particularly for water purification, piperazine is a foundational monomer for creating the selective layers of reverse osmosis (RO) and nanofiltration (NF) membranes. researchgate.netresearchgate.net These thin-film composite (TFC) membranes are typically produced through the interfacial polymerization of an amine monomer, such as piperazine, with an acyl chloride monomer like trimesoyl chloride (TMC). researchgate.net The resulting cross-linked polyamide layer is responsible for the membrane's ability to reject salts and other solutes while allowing water to pass through. researchgate.net The properties of the membrane can be tuned by altering the monomer concentrations and reaction conditions. researchgate.net While the unsubstituted piperazine ring is a cornerstone of this technology, specific research detailing the use of this compound in the synthesis of reverse osmosis membranes is not prominent in the available literature.
Coordination Chemistry of 2,3 Dimethylpiperazine Derivatives
Ligand Properties and Complex Formation with Metal Ions
2,3-Dimethylpiperazine, like its parent compound piperazine (B1678402), functions as a nitrogen-donor ligand. The two secondary amine groups contain lone pairs of electrons that can form dative covalent bonds with metal ions. The piperazine ring typically adopts a thermodynamically stable chair conformation. In derivatives like trans-2,5-dimethylpiperazine (B131708), the methyl groups are found in equatorial positions to minimize steric hindrance nih.gov. This chair conformation dictates the spatial orientation of the nitrogen lone pairs, which can be equatorial-equatorial (e,e) or equatorial-axial (e,a), influencing how the ligand bridges metal centers rsc.orgresearchgate.net.
The presence of the two nitrogen donor atoms allows this compound to act as a bidentate ligand, often bridging two metal centers. The stability of the formed metal complexes is influenced by several factors, including the nature of the metal ion, the stereochemistry of the ligand (cis or trans isomer), and the reaction conditions. Studies on macrocyclic ligands incorporating a piperazine unit show that the rigidity of this moiety impacts the stability and selectivity of metal ion binding nih.gov. For instance, pH-potentiometric measurements on such macrocycles have been used to determine the stability constants for a series of divalent transition metal ions, including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) nih.gov.
Synthesis and Structural Elucidation of Coordination Compounds
The synthesis of coordination compounds involving dimethylpiperazine derivatives generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. For example, single crystals of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate (B83284) were synthesized by neutralizing a diphosphoric acid solution with the trans-2,5-dimethylpiperazine base and allowing the resulting solution to evaporate slowly at room temperature nih.gov. Similar straightforward methods can be applied to synthesize complexes with various transition metals.
Table 1: Crystallographic Data for a Representative Dimethylpiperazine Salt
| Parameter | trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate nih.gov |
|---|---|
| Chemical Formula | C₆H₁₆N₂²⁺·H₂P₂O₇²⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Conformation | Chair |
| Methyl Groups | Equatorial |
The primary coordination mode for piperazine and its simple derivatives is as a bidentate bridging ligand, where the two nitrogen atoms bind to two different metal centers. This µ-N,N' coordination is common in dinuclear or polynuclear complexes. In studies of complex copper(II) Schiff base ligands containing a piperazine unit, the piperazine backbone acts as a bridge between two metal centers rsc.orgresearchgate.net. The specific conformation of the chair (e.g., equatorial-equatorial vs. equatorial-axial lone pairs) has a direct impact on the structure and dimensionality of the resulting coordination polymer rsc.orgresearchgate.net.
For this compound, the stereochemistry of the methyl groups is critical. The cis isomer would present the methyl groups on the same side of the ring, while the trans isomer would have them on opposite sides. This would influence the steric environment around the nitrogen donors and affect the geometry of the coordination sphere. While there is a lack of specific structural reports on this compound acting as a simple bidentate ligand, it is expected to function similarly to its 2,5-dimethyl isomer, primarily as a bridging unit.
The oxidation state and coordination geometry of the metal in a this compound complex are determined by the electronic configuration of the metal ion and the nature of the ligand field. Nitrogen-donor ligands like piperazines are typically considered intermediate-field ligands.
For common transition metals:
Copper(II) : Cu(II) complexes are highly versatile and can adopt several geometries, including distorted octahedral, square pyramidal, and square-planar, often influenced by the Jahn-Teller effect. In complexes with piperazine-based ligands, five-coordinate square pyramidal and six-coordinate octahedral geometries are common rsc.org.
Nickel(II) : With a d⁸ electron configuration, Ni(II) complexes are frequently found in either four-coordinate (tetrahedral or square-planar) or six-coordinate (octahedral) geometries docbrown.infowikipedia.org. The choice between tetrahedral and square planar is sensitive to the steric bulk and ligand field strength luc.edu. Strong-field ligands favor square-planar geometry, while bulky, weak-field ligands tend to result in tetrahedral complexes docbrown.infoluc.edu.
Table 2: Common Geometries for Ni(II) and Cu(II) with N-Donor Ligands
| Metal Ion | Oxidation State | Coordination Number | Common Geometries |
|---|---|---|---|
| Nickel | +2 | 4 | Square-planar, Tetrahedral docbrown.infowikipedia.org |
| +2 | 6 | Octahedral docbrown.info | |
| Copper | +2 | 4 | Square-planar (often distorted) |
| +2 | 5 | Square-pyramidal, Trigonal-bipyramidal rsc.org | |
| +2 | 6 | Octahedral (often distorted) rsc.org |
Density Functional Theory (DFT) Calculations for Bonding Analysis
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, geometry, and bonding characteristics of coordination compounds researchgate.net. For complexes involving this compound derivatives, DFT calculations can provide insights that complement experimental data. These calculations are used to optimize the molecular geometry of the complexes, predict spectroscopic properties (like IR and UV-Vis spectra), and analyze the nature of the metal-ligand bonds researchgate.netdergipark.org.tr.
Key aspects analyzed using DFT include:
Frontier Molecular Orbitals (HOMO-LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are crucial for understanding the chemical reactivity and electronic transitions within the complex. A smaller HOMO-LUMO gap generally implies higher reactivity itu.edu.trdavidpublisher.com.
Natural Bond Orbital (NBO) Analysis : NBO analysis is used to study charge distribution and the nature of the metal-ligand bond. It can quantify the charge transfer between the ligand's donor nitrogen atoms and the metal center, providing information on the degree of covalency in the coordinate bond dergipark.org.tr.
Binding Energies : DFT can be used to calculate the binding energy between the metal ion and the ligand, which is a measure of the stability of the complex dergipark.org.tr.
While specific DFT studies focusing solely on this compound complexes are not widely reported, the methodology has been extensively applied to other piperazine derivatives and N-heterocyclic ligands, demonstrating its utility in this area of coordination chemistry itu.edu.tr.
Applications in Metal Extraction and Recycling Processes
Solvent extraction is a widely used hydrometallurgical technique for the separation and purification of metals mdpi.combohrium.com. The process relies on an organic extractant that can selectively form a complex with a target metal ion in an aqueous phase, transferring it to an immiscible organic phase nih.gov. Nitrogen-containing compounds, including various amines and heterocyclic ligands, are known to be effective extractants for certain transition metals.
The ability of this compound to form stable complexes with metal ions suggests its potential as an extractant in such processes. The selectivity for a particular metal could theoretically be tuned by modifying the ligand structure or controlling the pH of the aqueous solution. However, a review of the current literature indicates that while the fundamental coordination chemistry of piperazine derivatives is established, their specific application as extractants in industrial metal extraction or recycling processes is not well-documented. The development of such applications remains a potential area for future research.
Advanced Pharmaceutical and Medicinal Chemistry Research Involving 2,3 Dimethylpiperazine
Scaffolds for Bioactive Molecules and Drug Discovery
The piperazine (B1678402) ring is a fundamental structural element in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in drugs across various therapeutic areas. nih.govresearchgate.net Its utility stems from a combination of favorable physicochemical properties, synthetic accessibility, and conformational characteristics. mdpi.comnih.gov The six-membered ring containing two nitrogen atoms at the 1 and 4 positions provides a versatile template that chemists can modify to optimize both pharmacokinetic and pharmacodynamic properties. nih.govnih.gov The nitrogen atoms can be functionalized to introduce different substituents, allowing for the precise spatial arrangement of pharmacophoric groups necessary for interaction with biological targets. nih.gov
Within this important class of heterocycles, 2,3-dimethylpiperazine offers a more rigid and stereochemically defined scaffold compared to unsubstituted piperazine. The presence of the two methyl groups on the carbon backbone can influence the molecule's conformation and how it presents its other substituents to a biological target. This substitution pattern has been explored in the development of novel bioactive compounds.
A notable example is the compound 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone , which was synthesized as part of a series of arylpiperazine derivatives evaluated for analgesic properties. nih.gov In this molecule, the this compound core serves as a central linker connecting a 2,3-dimethylphenyl group at one nitrogen and a phenylethanone moiety at the other. This structural framework proved effective, as the compound exhibited potent analgesic activity in preclinical models. nih.gov The strategic use of the this compound scaffold in this and other research programs highlights its role in the rational design of new therapeutic agents. researchgate.netresearchgate.net
Table 1: Examples of Bioactive Molecules Incorporating a Piperazine Scaffold
| Compound Class | Scaffold | Therapeutic Area/Activity |
|---|---|---|
| Arylpiperazine Derivatives | This compound | Analgesic (Neuropathic Pain) |
| Naftidrofuryl-based Hybrids | Arylpiperazine | Anticancer (Prostate) |
| Quinoxalinyl-piperazines | Phenylpiperazine | Anticancer (Breast) |
Influence of Substituents on Biological Activity
The biological activity of molecules derived from the this compound scaffold is highly dependent on the nature of the substituents attached to the piperazine ring and any associated aromatic systems. These substituents exert influence through steric and electronic effects, which collectively modulate the compound's ability to bind to its molecular target. rsc.org
Steric effects relate to the size and shape of the substituents. nih.gov The methyl groups on the 2 and 3 positions of the piperazine ring themselves introduce significant steric bulk, which can enforce a preferred conformation on the molecule. This pre-organization can be beneficial if it aligns with the geometry of the target's binding site, but detrimental if it causes a steric clash. For arylpiperazine derivatives, substituents on the aromatic ring can similarly impact binding. For example, large, bulky groups in a position critical for entering a binding pocket could prevent effective interaction. Conversely, the specific placement of these groups can enhance binding by occupying available space within the receptor. nih.gov
Electronic effects refer to the ability of a substituent to donate or withdraw electron density, which alters the charge distribution of the molecule. researchgate.net In the case of 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone, the two methyl groups on the phenyl ring are electron-donating. nih.gov This can influence the basicity (pKa) of the nearby piperazine nitrogen and affect the strength of interactions such as hydrogen bonds or ionic bonds with the receptor. Other substituents, like halogens or trifluoromethyl groups, are strongly electron-withdrawing and can create regions of partial positive charge, potentially forming favorable electrostatic or dipole interactions with the target protein. mdpi.com The interplay between these steric and electronic factors is critical for optimizing receptor affinity and selectivity. nih.gov
Computational docking is a powerful tool used in drug discovery to predict the binding orientation and affinity of a small molecule to its macromolecular target. researchgate.net This method is widely applied to piperazine-containing compounds to understand their structure-activity relationships (SAR) and to guide the design of more potent and selective derivatives. nih.gov
In a typical docking study, a three-dimensional model of the target protein (e.g., an enzyme or receptor) is used. The this compound derivative is then computationally placed into the active site of the protein in various possible conformations and orientations. A scoring function is used to estimate the binding free energy for each pose, with lower energy scores generally indicating a more favorable interaction. mdpi.com
For instance, docking studies performed on arylpiperazine derivatives targeting the androgen receptor have successfully predicted binding affinities, with calculated values of -7.5 kcal/mol for highly active compounds. nih.gov These studies revealed specific hydrogen bond, electrostatic, and hydrophobic interactions that stabilize the ligand-receptor complex. nih.gov Similarly, docking simulations of other phenylpiperazine derivatives with targets like DNA-topoisomerase II have helped to elucidate their mechanism of action by showing how they fit into the DNA minor groove or the enzyme's binding pocket. mdpi.com
These computational models allow researchers to:
Predict Bioactivity: By comparing the docking scores of novel, unsynthesized compounds, researchers can prioritize the synthesis of molecules most likely to be active.
Explain SAR: Docking can visualize why small changes to a molecule's structure, such as moving a methyl group or adding a halogen, lead to significant changes in biological activity.
Optimize Lead Compounds: By identifying key interactions, medicinal chemists can rationally design modifications to improve binding affinity and selectivity.
Table 2: Representative Docking Study Results for Piperazine Derivatives
| Compound Series | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions Observed |
|---|---|---|---|
| Arylpiperazines | Androgen Receptor | -7.1 to -7.5 | Hydrogen, Electrostatic, Hydrophobic |
| Phenylpiperazine-1,2-Benzothiazines | DNA-Topo II Complex | Not specified | Binding to DNA minor groove |
Mechanisms of Biological Activity
Common molecular targets for piperazine-containing molecules include:
Receptors: These are often G protein-coupled receptors (GPCRs) located on the cell surface. Arylpiperazine derivatives are particularly well-known for their interactions with neurotransmitter receptors. ijrrjournal.com Binding to these receptors can either activate (agonist) or block (antagonist) downstream signaling pathways.
Enzymes: Piperazine derivatives have been designed to inhibit the activity of various enzymes. For example, derivatives have been developed as potent inhibitors of protein tyrosine kinases, which are crucial in cancer cell signaling. mdpi.com Others have been shown to inhibit enzymes like topoisomerase II, which is involved in DNA replication and is a target for anticancer drugs. mdpi.com
Nucleic Acids: Some compounds can interact directly with DNA. As shown in molecular docking and fluorescence spectroscopy studies, certain phenylpiperazine derivatives can act as DNA minor groove binders, a mechanism that can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells. mdpi.com
The interaction is typically non-covalent, involving a combination of hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces that collectively stabilize the drug-target complex. researchgate.net
A significant area of research for piperazine-based compounds, including those with the this compound scaffold, is the modulation of neurotransmitter receptors in the central nervous system (CNS). researchgate.netijrrjournal.com Many successful drugs and clinical candidates containing the piperazine moiety act on serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govnih.gov
For example, various arylpiperazine derivatives are known to have high affinity for different subtypes of dopamine receptors (D2, D3, D4). nih.govnih.gov Depending on the rest of the molecular structure, these compounds can act as full agonists, partial agonists, or antagonists at these receptors. This modulation of the dopaminergic system is the basis for treatments of schizophrenia, Parkinson's disease, and other neuropsychiatric disorders. nih.govnih.gov
Similarly, the serotonergic system is a frequent target. Many antidepressant and anxiolytic drugs are based on a piperazine structure that interacts with serotonin receptors (e.g., 5-HT1A, 5-HT2A) or the serotonin transporter (SERT). mdpi.comnih.gov For instance, vilazodone (B1662482) is a serotonergic modulator with high affinity for the 5-HT1A receptor. nih.gov The potent analgesic activity of 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone suggests that its mechanism may involve the modulation of one or more of these critical neurotransmitter receptor systems involved in pain signaling pathways. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone |
Modulation of Mitochondrial Pathways and Survival Signaling Cascades
The integrity of mitochondrial pathways is paramount for cellular survival, and its dysregulation is a hallmark of numerous pathologies. Research into piperazine-containing compounds has revealed their potential to modulate these critical cellular processes. Specifically, certain piperazine derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the mitochondria.
One area of investigation has been the development of hybrid molecules incorporating a piperazine scaffold. For instance, piperazine clubbed with 2-azetidinone derivatives has been found to trigger apoptosis in human cervical cancer HeLa cells through an intrinsic mitochondrial pathway mediated by oxidative stress. mdpi.com This suggests that the piperazine moiety can be a key component of compounds designed to initiate cell death in pathological cells by targeting their energy-producing organelles. The induction of apoptosis via the mitochondrial pathway often involves the generation of reactive oxygen species (ROS), which leads to a cascade of events culminating in cell death.
Furthermore, the survival of cells is governed by a delicate balance of pro-apoptotic and anti-apoptotic signals. The ability of certain piperazine derivatives to disrupt this balance highlights their therapeutic potential. By promoting the mitochondrial pathway of apoptosis, these compounds can effectively override the survival signaling cascades that are often hyperactive in cancer cells. While direct studies on this compound's role in mitochondrial modulation are still emerging, the activity of its derivatives provides a strong rationale for investigating this specific compound and its analogues for their ability to influence these fundamental cellular life-and-death pathways.
Therapeutic Area Exploration
The versatile structure of the this compound scaffold has prompted its investigation across a wide range of therapeutic areas. Its ability to be readily functionalized allows for the synthesis of diverse derivatives with specific biological activities, making it a valuable starting point for drug discovery in oncology, infectious diseases, and disorders of the central nervous system.
Oncology Research (Antitumor Activity, Targeting Signaling Pathways)
The piperazine nucleus is a recognized pharmacophore in the design of anticancer agents. nih.gov Research into derivatives of this compound has uncovered potential applications in oncology, although some findings also highlight the need for careful structural modification to ensure safety and efficacy.
A study on the carcinogenesis of 1-nitroso-3,5-dimethylpiperazine, a derivative of this compound, in rats demonstrated its potent carcinogenic properties, inducing a high incidence of undifferentiated lymphomas of the thymus and leukemias. mdpi.comijrrjournal.com This underscores the importance of the nature of substitutions on the piperazine ring in determining the biological effect.
In contrast, numerous other piperazine derivatives have been synthesized and evaluated for their antitumor activities, showing promising results against a variety of cancer cell lines. nih.gov For example, novel piperazine derivatives have been shown to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. bohrium.com The growth inhibitory (GI50) values for one such derivative were in the nanomolar range for HeLa, K562, and AGS cancer cell lines, indicating high potency. bohrium.com
The following table summarizes the cytotoxic activity of a selection of piperazine derivatives against various human cancer cell lines, illustrating the broad potential of this chemical class in oncology research.
| Compound Type | Cancer Cell Line | Activity (GI₅₀ in µM) | Reference |
| Novel Piperazine Derivative | HeLa (Cervical Cancer) | 0.155 | bohrium.com |
| K562 (Leukemia) | 0.058 | bohrium.com | |
| AGS (Gastric Cancer) | 0.055 | bohrium.com | |
| Piperazine-1,2,3-triazole Derivative (Compound 35) | BxPC-3 (Pancreatic Cancer) | 3.7 | nih.gov |
| Piperazine-1,2,3-triazole Derivative (Compound 40) | AsPC-1 (Pancreatic Cancer) | 18 | nih.gov |
| Piperazine-1,2,3-triazole Derivative (Compound 52) | HPAC (Pancreatic Cancer) | 0.43 | nih.gov |
| PANC-1 (Pancreatic Cancer) | 0.61 | nih.gov | |
| Vindoline-Piperazine Conjugate (Compound 23) | MDA-MB-468 (Breast Cancer) | 1.00 | mdpi.com |
| Vindoline-Piperazine Conjugate (Compound 25) | HOP-92 (Lung Cancer) | 1.35 | mdpi.com |
| Alepterolic Acid-Piperazine Derivative (Compound 3n) | MDA-MB-231 (Breast Cancer) | 5.55 |
These findings highlight the significance of the piperazine scaffold, and by extension, the this compound core, as a template for the development of novel anticancer agents that can target specific signaling pathways crucial for cancer cell proliferation and survival.
Infectious Diseases (Antimicrobial Activity)
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The piperazine scaffold has been identified as a promising nucleus for the development of novel antibacterial and antifungal compounds.
A variety of N-alkyl and N-aryl piperazine derivatives have been synthesized and demonstrated significant activity against a range of bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. These compounds were, however, found to be less active against the tested fungal species.
Further research into other classes of piperazine derivatives has also yielded compounds with notable antimicrobial properties. The table below presents the minimum inhibitory concentration (MIC) values for selected piperazine derivatives against various pathogenic microorganisms.
| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |
| Piperazine Derivative (Compound 7) | Staphylococcus aureus | 3.1 | |
| Escherichia coli | 3.1 | ||
| Pseudomonas aeruginosa | 3.1 | ||
| Candida albicans | 3.1 | ||
| Aspergillus niger | 3.1 | ||
| Piperazine Derivative (RL-308) | Shigella flexineri | 4 | |
| Staphylococcus aureus | 8 | ||
| Methicillin-Resistant S. aureus (MRSA) | 32 | ||
| Piperazine Derivative (RL-327) | Shigella flexineri | Effective Inhibition | |
| Klebsiella pneumoniae | Effective Inhibition | ||
| Escherichia coli | Effective Inhibition |
The data indicates that strategic modifications to the piperazine ring can lead to potent antimicrobial agents with a broad spectrum of activity. The this compound core offers a unique structural starting point for the design of new derivatives with potentially enhanced efficacy against bacterial and fungal pathogens.
Neurodegenerative Disorders (e.g., Parkinson's, Schizophrenia, Alzheimer's Disease)
The piperazine scaffold is a key feature in many centrally acting agents, and derivatives of this compound are being actively investigated for their potential in treating neurodegenerative and psychiatric disorders.
In the context of Alzheimer's Disease , research has focused on the development of multi-target-directed ligands. Derivatives of piperazine have been identified as potential therapeutic agents. Notably, compounds containing a 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide (B5979424) moiety have been investigated as agonists of the transient receptor potential canonical 6 (TRPC6) channel. The modulation of this channel is believed to play a role in protecting dendritic spines from amyloid toxicity, a key pathological feature of Alzheimer's disease. These findings suggest that the 2,3-dimethylphenylpiperazine unit, which is structurally very similar to this compound, is a promising pharmacophore for the development of new treatments for this debilitating condition.
For Parkinson's Disease , the focus has been on developing neuroprotective agents. While direct research on this compound is limited, the broader class of arylpiperazine derivatives has shown promise. For instance, a potent dopamine D3 preferring agonist, D-264, which contains a piperazine ring, has exhibited neuroprotective properties in animal models of Parkinson's disease. The neuroprotective effects of piperine, a natural product that is not a piperazine derivative, have also been studied in Parkinson's models, where it has been shown to protect dopaminergic neurons through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. This highlights the diverse approaches being taken to combat Parkinson's, with the piperazine scaffold remaining a key area of interest for synthetic chemists.
In the field of Schizophrenia , many antipsychotic drugs, both typical and atypical, act on dopamine and serotonin receptors. The piperazine ring is a common structural motif in many of these medications. While specific research on this compound derivatives for schizophrenia is not yet prominent, the established role of the piperazine scaffold in existing antipsychotics suggests that novel derivatives of this compound could be designed to modulate these key neurotransmitter systems and offer new therapeutic options.
Central Nervous System Therapeutics
The piperazine nucleus is a well-established pharmacophore for compounds targeting the central nervous system (CNS). Arylpiperazine derivatives, in particular, have been extensively explored for their therapeutic potential in a variety of neurological disorders. These compounds have the ability to interact with a range of CNS receptors, leading to diverse pharmacological effects.
The versatility of the arylpiperazine scaffold allows for fine-tuning of its properties to achieve desired CNS activities. By modifying the substituents on the aryl ring and the other nitrogen of the piperazine, researchers can develop compounds with specific affinities for different receptors, thereby targeting various neurological conditions. The this compound core provides a unique structural variation that could lead to novel CNS-active agents with improved efficacy and side-effect profiles. The development of piperazine-hydrazide derivatives as potential CNS-active antidepressants is one such example of the ongoing research in this area.
Preclinical Development and Pharmacological Profiling
The journey of a chemical scaffold from initial discovery to a potential therapeutic agent involves rigorous preclinical evaluation. For compounds incorporating the this compound moiety, this phase is critical for establishing a comprehensive pharmacological profile. This process includes confirming that the molecule interacts with its intended biological target within a cellular environment and assessing its activity through a battery of in vitro and in vivo tests.
A pivotal step in drug discovery is to confirm that a potential drug molecule directly interacts with its intended target in a physiological context. promegaconnections.com Cellular target engagement assays provide this crucial evidence, bridging the gap between biochemical activity and cellular function. promegaconnections.com Methodologies such as the Cellular Thermal Shift Assay (CETSA) are prominent tools used to verify this interaction by measuring changes in the thermal stability of a target protein upon ligand binding. nih.govnih.govresearchgate.net
In the development of novel therapeutics, confirming that a compound binds to its designated target within the cell is paramount for validating its mechanism of action. For instance, in the development of allosteric inhibitors for Carbamoyl Phosphate Synthetase 1 (CPS1), which included derivatives of dimethylpiperazine, structure-based drug design and co-crystallization studies were instrumental. A co-crystal structure of a dimethylpiperazine derivative bound to CPS1 revealed its interaction with an allosteric pocket, providing definitive, high-resolution evidence of target engagement at the molecular level. researchgate.net This type of structural data is invaluable for understanding how the compound exerts its effect and for guiding further optimization.
| Target Protein | Compound Class | Method of Engagement Confirmation | Reference |
|---|---|---|---|
| Carbamoyl Phosphate Synthetase 1 (CPS1) | (2R,6R)-2,6-Dimethylpiperazine Derivatives | X-ray Co-crystallography | researchgate.net |
Following confirmation of target engagement, the biological activity of this compound-containing compounds is quantified through extensive in vitro and in vivo studies. These assessments are designed to measure the compound's efficacy in controlled laboratory settings and within living organisms.
In Vitro Activity
In vitro studies are fundamental to characterizing the potency and cellular effects of new chemical entities. A novel series of 2,3-dimethyl-N-(3-(4-phenyl piperazin-1-yl)propyl)-6,7-dihydro-5H-benzo researchgate.netannulene-8-carboxylic acids were synthesized and evaluated for their anti-proliferative activities. ijpsr.com Using a sulphorhodamine B assay, these compounds were tested against a panel of four human cancer cell lines, demonstrating excellent anti-proliferative activity and suggesting their potential as starting points for further optimization in cancer drug discovery. ijpsr.com
| Cell Line | Cancer Type | Reference |
|---|---|---|
| HeLa | Cervical | ijpsr.com |
| MIAPACA | Pancreatic | ijpsr.com |
| MDA-MB-231 | Breast | ijpsr.com |
| IMR32 | Neuroblastoma | ijpsr.com |
In other research focused on specific enzyme targets, derivatives of the isomeric (2R,6R)-2,6-dimethylpiperazine have been identified as potent inhibitors. For example, the compound H3B-616 emerged from a high-throughput screening effort as a potent allosteric inhibitor of CPS1, demonstrating significant activity in both biochemical and cellular assays. researchgate.net
| Assay Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Biochemical Assay | CPS1 | 66 nM | researchgate.net |
| Cellular Assay (Urea Secretion) | CPS1 | 240 nM | researchgate.net |
In Vivo Activity
While specific in vivo data for this compound derivatives are not widely published, the general preclinical pathway for piperazine-containing compounds often involves evaluation in animal models to assess their real-world potential. For instance, research on other novel piperazine derivatives as potential anticancer agents has included in vivo efficacy studies in mice bearing human tumor xenografts, providing crucial data on a compound's ability to control tumor growth in a living system. nih.gov Such studies are the ultimate test of a compound's preclinical promise before it can be considered for further development.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,3-dimethyl-N-(3-(4-phenyl piperazin-1-yl)propyl)-6,7-dihydro-5H-benzo researchgate.netannulene-8-carboxylic acids |
| H3B-616 ((2R,6R)-2,6-Dimethylpiperazine derivative) |
Theoretical Chemistry and Computational Modeling
Quantum Chemical Studies
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. nih.govmdpi.comnih.gov This method is extensively used in drug design to estimate the binding affinity (the strength of the interaction) between a potential drug molecule and its biological target. nih.gov While numerous docking studies exist for various piperazine (B1678402) derivatives, specific molecular docking analyses and binding affinity predictions for 2,3-Dimethylpiperazine itself are not documented in the available literature.
Atoms-In-Molecules (AIM) and Reduced Density Gradient (RDG) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a model that analyzes the topology of the electron density to define atoms and the bonds between them. wikipedia.orgamercrystalassn.org It allows for the characterization of chemical bonds and non-covalent interactions based on the properties of critical points in the electron density. rsc.org
Reduced Density Gradient (RDG) analysis is a related technique used to visualize and characterize weak, non-covalent interactions in real space. researchgate.netmdpi.com It plots the RDG against the electron density, revealing regions of steric repulsion, van der Waals interactions, and hydrogen bonding. researchgate.net Specific AIM or RDG analyses focused on this compound are not present in the reviewed literature.
Electron Localized Function (ELF) Studies
The Electron Localization Function (ELF) is a tool used in quantum chemistry to visualize regions of space where electron pairs are likely to be found. jussieu.frjussieu.fr It provides a quantitative measure of electron localization, helping to identify core electrons, covalent bonds, and lone pairs in a molecule, which aligns with the traditional Lewis structure concepts. researchgate.netarizona.edu Published research detailing an ELF analysis specifically for this compound could not be located.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 2,3-dimethylpiperazine derivatives, and how can reaction conditions be optimized?
- Answer : A standard method involves nucleophilic substitution or cyclization reactions. For example, tert-butyl 3,5-dimethylpiperazine-1-carboxylate is synthesized via Boc protection of 2,6-dimethylpiperazine using triethylamine (TEA) in dichloromethane (DCM) at 0–20°C for 12 hours, yielding 56% . Optimization includes controlling stoichiometry (e.g., TEA as a base) and solvent polarity. Purification by normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) improves yield and purity .
Q. How is NMR spectroscopy used to confirm the structure of this compound derivatives?
- Answer : H NMR (400 MHz, DMSO) is critical for structural confirmation. For example, coupling constants () in trans-2,5-dimethylpiperazine derivatives (e.g., ) help determine chair conformations of the piperazine ring. Discrepancies in coupling constants (e.g., due to fused triazolopiperazine rings) highlight conformational distortions . Mass spectrometry (LC/MS) further validates molecular weights (e.g., M+H = 484 for dichlorophenyl derivatives) .
Q. What are the typical applications of this compound in medicinal chemistry?
- Answer : It serves as a precursor for bioactive molecules, such as dopamine D3 receptor ligands. Substituents like dichlorophenyl groups enhance selectivity and binding affinity. For instance, 2,3-dichlorophenylpiperazine is a key intermediate in aripiprazole synthesis, with impurities monitored via HPLC .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the biological activity of this compound derivatives?
- Answer : Electron-withdrawing groups (e.g., Cl, CF) on the phenyl ring improve receptor binding. For example, 1-(2,3-dichlorophenyl)piperazine derivatives show higher selectivity for dopamine D3 receptors compared to 2,4-dichloro analogs due to optimized steric interactions with hydrophobic binding pockets . Computational docking studies (e.g., using PubChem data) can predict substituent effects on bioactivity .
Q. What mechanistic insights explain the formation of 1,4-dimethylpiperazine as a byproduct in catalytic cyclization reactions?
- Answer : During diethylenetriamine (DETA) cyclization over copper catalysts, 1,4-dimethylpiperazine forms via primary imine intermediates. Transalkylation of pentamethyldiethylenetriamine in methanol drives this pathway. Catalyst robustness (e.g., copper-silica composites) minimizes sintering and leaching, favoring cyclization over side reactions .
Q. How can conflicting kinetic data (e.g., rate constants for lactonization) involving dimethylpiperazine derivatives be resolved?
- Answer : Discrepancies arise from conformational flexibility. For example, 1,4-dimethylpiperazine exhibits a 100-fold lower lactonization rate than piperidine due to steric hindrance from methyl groups, which destabilize transition states. Solvent polarity (e.g., aqueous vs. DMSO) and temperature-controlled NMR experiments help reconcile such data .
Methodological Considerations
Q. What analytical techniques are essential for characterizing this compound derivatives in complex mixtures?
- Answer :
- Chromatography : Reverse-phase HPLC with UV detection () resolves isomers and impurities .
- Spectroscopy : IR identifies carbonyl stretches (e.g., 1650–1700 cm for diketopiperazines) .
- Mass Spectrometry : High-resolution MS (HRMS) differentiates isobaric species (e.g., CHNO vs. CHNO) .
Q. How can reaction yields for this compound syntheses be improved while minimizing byproducts?
- Answer :
- Catalyst Tuning : Use palladium on carbon or Raney nickel for selective hydrogenation, reducing triazolopyrazine byproducts .
- Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance Boc protection efficiency .
- Temperature Control : Low temperatures (0°C) suppress side reactions during acylations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
